2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)-
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Overview
Description
2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- is an organic compound with the molecular formula C10H8ClNO It is a nitrile derivative characterized by the presence of a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the esterification of 2-acryloyl chloride with 3-methoxystyrene in the presence of hydrochloric acid, followed by a nitrilation reaction to obtain the target product . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms.
Scientific Research Applications
2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The nitrile group can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenenitrile, 3-chloro-3-(4-methoxyphenyl)-: Similar structure but with the methoxy group in the para position.
2-Propenenitrile, 3-chloro-2-methyl-: Contains a methyl group instead of a methoxy group.
Uniqueness
2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its chemical properties and reactivity. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
474843-37-3 |
---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-5,7H,1H3 |
InChI Key |
ZFWKAJKWKITFMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC#N)Cl |
Origin of Product |
United States |
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